molecular formula C9H7NO2 B195669 5-hydroxyquinolin-2(1H)-one CAS No. 31570-97-5

5-hydroxyquinolin-2(1H)-one

Cat. No. B195669
CAS RN: 31570-97-5
M. Wt: 161.16 g/mol
InChI Key: XOXGLLQTNQBDKL-UHFFFAOYSA-N
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Description

5-Hydroxyquinolin-2(1H)-one is a quinolone and a monohydroxyquinoline . It is an important building block for various biological and pharmaceutical applications.


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of 5-hydroxyquinolin-2(1H)-one is C9H7NO2 . Its molecular weight is 161.16 g/mol .


Chemical Reactions Analysis

Quinoline derivatives, including 5-hydroxyquinolin-2(1H)-one, have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

5-Hydroxyquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 161.16 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Anticorrosion Potential

5-Hydroxyquinolin-2(1H)-one derivatives exhibit significant anticorrosion properties. For instance, derivatives like 5-amino-8-hydroxyquinolines have been shown to effectively inhibit corrosion of carbon steel in hydrochloric acid solution. These compounds interact with the metal surface, forming protective layers and showing high inhibition efficiencies. Such findings highlight their potential in protecting industrial metal infrastructure from corrosive environments (Faydy et al., 2017).

Synthesis and Pharmaceutical Applications

Synthesis methods for 7-Hydroxyquinolin-2(1H)-one, a close derivative, have been developed due to its significance in medicinal chemistry. It's found in drugs like brexpiprazole, used for treating schizophrenia and major depressive disorder. Innovative synthesis approaches have been explored to improve yield and reduce reaction times, contributing to more efficient pharmaceutical production (Reddy et al., 2018).

Inhibition of Enzymes

3-Hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of human D-amino acid oxidase (DAAO), a therapeutic target for certain neurological conditions. These inhibitors demonstrate strong binding affinities and help understand the enzyme's interaction with potential therapeutic agents (Duplantier et al., 2009).

Chemical Synthesis and Transformations

Studies on derivatives like 4-hydroxyquinolin-2(1H)-one and 3-acetyl-4-hydroxyquinolin-2(1H)-ones reveal significant advances in their chemical synthesis. These compounds have been synthesized under mild conditions, offering a pathway to create biologically beneficial compounds with high yield. Such advancements in synthetic methods broaden the scope of their applications in various fields of chemistry and biology (Ishida et al., 2013); (Abdou et al., 2019).

Luminescent Properties

8-Hydroxyquinoline group-based compounds exhibit unique luminescent properties, making them useful in the development of new materials for optoelectronic applications. For example, certain zinc complexes with 8-hydroxyquinoline ligands demonstrate yellow luminescence, which is of interest in creating photonic devices (Huo et al., 2010).

Safety And Hazards

The safety data sheet for 5-hydroxyquinolin-2(1H)-one indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

5-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXGLLQTNQBDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419213
Record name 5-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxyquinolin-2(1H)-one

CAS RN

31570-97-5
Record name 31570-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134652
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NM Igoe - 2017 - discovery.ucl.ac.uk
Bromodomains (BRDs) are protein-protein interaction modules responsible for recognition of and binding to ε-N-acetylated histone lysines. Following on from the success in drugging …
Number of citations: 3 discovery.ucl.ac.uk
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
V Gopalsamuthiram, DB Ho, CL Peck, V Natarajan… - ACS …, 2022 - ACS Publications
A concise and practical synthesis has been developed to provide the 8-fluoro-5-hydroxy-3,4-diydrocarbostyril (8-FDC) fragment of OPC-167832 in 41% yield and in >99% purity over …
Number of citations: 6 pubs.acs.org

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